O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate Potassium salt
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Overview
Description
O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt is a synthetic organic compound with the empirical formula C11H15KOS2 and a molecular weight of 266.46 . It is known for its unique tricyclic structure and its applications in various scientific fields, including chemistry and biology.
Preparation Methods
The synthesis of O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt involves the reaction of tricyclo[5.2.1.02,6]dec-9-yl alcohol with carbon disulfide and potassium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated as a solid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbonate group to thiol or alcohol derivatives.
Substitution: The dithiocarbonate group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt involves the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). This inhibition blocks the production of diacylglycerol (DAG) in cells by preventing the hydrolysis of the phosphate bond present in phosphatidylcholine and other glycerophospholipids . This action affects various molecular targets and pathways involved in cellular signaling and metabolism.
Comparison with Similar Compounds
O-Tricyclo[5.2.1.02,6]dec-9-yl dithiocarbonate potassium salt can be compared with other similar compounds, such as:
7-Hydroxycoumarin sulfate potassium salt: Another potassium salt with different biological activities and applications.
Diacylglycerol Kinase Inhibitor I and II: Compounds that inhibit diacylglycerol kinase, affecting similar pathways but through different mechanisms.
The uniqueness of this compound lies in its specific inhibition of PC-PLC and its tricyclic structure, which distinguishes it from other dithiocarbonate derivatives.
Properties
Molecular Formula |
C11H16KOS2+ |
---|---|
Molecular Weight |
267.5 g/mol |
IUPAC Name |
potassium;8-tricyclo[5.2.1.02,6]decanyloxymethanedithioic acid |
InChI |
InChI=1S/C11H16OS2.K/c13-11(14)12-10-5-6-4-9(10)8-3-1-2-7(6)8;/h6-10H,1-5H2,(H,13,14);/q;+1 |
InChI Key |
IGULCCCBGBDZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3OC(=S)S.[K+] |
Origin of Product |
United States |
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